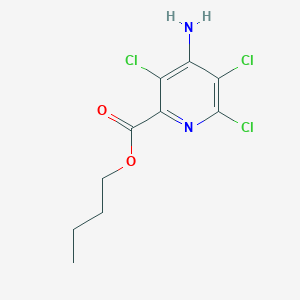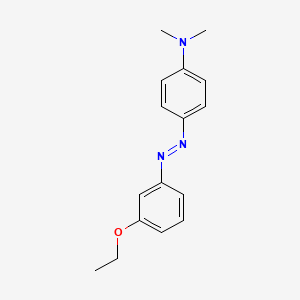
3'-Ethoxy-4-dimethylaminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Ethoxy-4-dimethylaminoazobenzene: is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethoxy-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as an ethoxy group, under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of 3’-Ethoxy-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Scaling up the diazotization and coupling reactions with optimized conditions for temperature, pressure, and solvent use.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Ethoxy-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are
Eigenschaften
CAS-Nummer |
3837-54-5 |
|---|---|
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-[(3-ethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-4-20-16-7-5-6-14(12-16)18-17-13-8-10-15(11-9-13)19(2)3/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
XZGKXOXICOEUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)N=NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


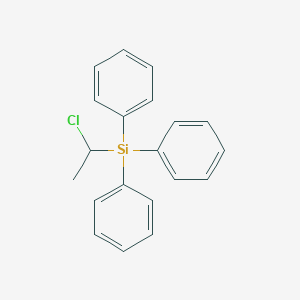
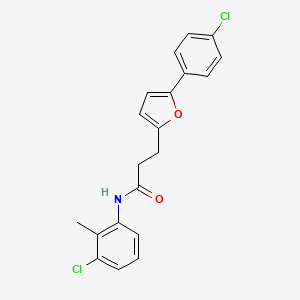
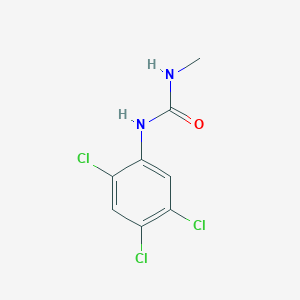
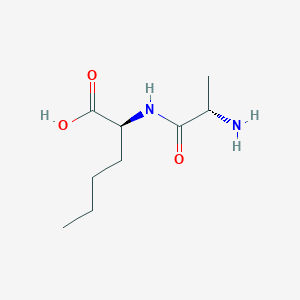
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)

![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
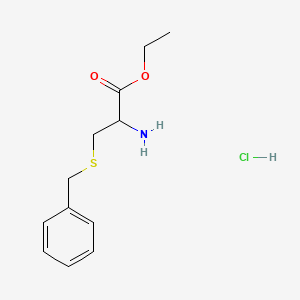
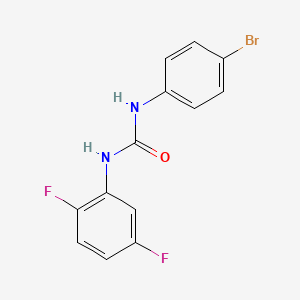
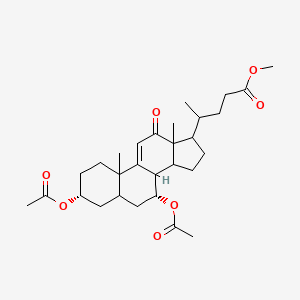
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
